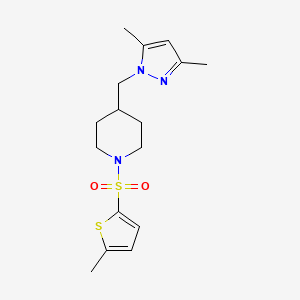

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine

Description

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a piperidine-derived compound featuring two distinct substituents:

- Position 4: A (3,5-dimethyl-1H-pyrazol-1-yl)methyl group, which introduces a heterocyclic pyrazole ring with methyl groups at positions 3 and 5.

- Position 1: A (5-methylthiophen-2-yl)sulfonyl group, combining a thiophene ring (a sulfur-containing heterocycle) with a sulfonyl (-SO₂-) linker.

The compound’s molecular formula is estimated as C₁₇H₂₄N₃O₂S₂ (molecular weight ≈ 378.51 g/mol), though experimental validation is required.

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(5-methylthiophen-2-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S2/c1-12-10-13(2)19(17-12)11-15-6-8-18(9-7-15)23(20,21)16-5-4-14(3)22-16/h4-5,10,15H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDKKVMRVYRNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 318.39 g/mol. Its structural components include a piperidine ring, a pyrazole moiety, and a thiophenesulfonyl group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, compounds similar to the one have shown potent inhibitory activity against various cancer cell lines, including those expressing BRAF(V600E) mutations. These derivatives are believed to inhibit key signaling pathways involved in tumor growth and proliferation.

Case Study:

In a study focusing on pyrazole amide derivatives, compounds were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong antitumor potential .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes.

Research Findings:

In vitro assays revealed that certain pyrazole derivatives significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Antibacterial Activity

Research has also indicated that pyrazole derivatives exhibit antibacterial properties. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Experimental Evidence:

In a comparative study, several pyrazole compounds were tested against Gram-positive and Gram-negative bacteria. The results showed notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is vital for optimizing their biological activities. Modifications at specific positions on the pyrazole ring or substituents on the piperidine can significantly influence their pharmacological profiles.

Key Insights:

- Substituent Effects: The presence of methyl groups at positions 3 and 5 of the pyrazole ring enhances lipophilicity and bioavailability.

- Linker Variations: Altering the linker between the piperidine and the pyrazole can impact binding affinity to target proteins.

- Functional Groups: The introduction of electron-withdrawing or donating groups can modulate the electronic properties, affecting activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (XlogP) :

- The target compound’s thiophene sulfonyl group likely reduces logP compared to CHEMBL3980507’s chlorofluorophenyl group, which is more hydrophobic (logP = 3.6). Thiophene’s lower aromaticity and sulfur content may enhance solubility .

- BS-5882’s oxadiazole moiety introduces polarity, though its logP remains unquantified in the evidence .

Hydrogen-Bonding Capacity :

- All three compounds have 4–5 H-bond acceptors, but CHEMBL3980507 and the target compound share a sulfonyl group, which strengthens electrostatic interactions with targets like GPCRs .

Biological Implications: CHEMBL3980507’s chlorofluorophenyl group may enhance membrane permeability and target selectivity, whereas the target compound’s thiophene sulfonyl group could favor interactions with sulfur-rich binding pockets .

Research Findings and Implications

Thiophene vs. This difference could influence target selectivity in drug design .

Role of Methyl Substitutents :

- Methyl groups on the pyrazole (shared across all compounds) enhance metabolic stability by sterically shielding reactive sites, a critical factor in pharmacokinetic optimization .

Data Gaps and Future Directions :

- Experimental validation of the target compound’s logP, solubility, and binding affinity is needed. Structural refinement tools like SHELXL (used in crystallography for analogs) could aid in elucidating its 3D conformation and intermolecular interactions .

Q & A

Basic: How can synthetic routes for this piperidine-pyrazole-thiophene hybrid compound be optimized for reproducibility?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. Key steps include:

- Precursor coupling : Use stoichiometric ratios (1:1 molar ratio of pyrazole and sulfonated thiophene precursors) under anhydrous conditions to minimize side reactions .

- Solvent selection : Ethanol or DMF-EtOH (1:1) mixtures are optimal for reflux (2–4 hours) to achieve >85% yield, followed by recrystallization for purity .

- Temperature control : Maintain 70–80°C during sulfonylation to prevent decomposition of the thiophene sulfonyl group .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Identify piperidine protons (δ 2.5–3.5 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm). Thiophene protons appear as a doublet near δ 6.8–7.2 ppm .

- IR spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and pyrazole C=N vibrations at 1500–1600 cm⁻¹ .

- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak at m/z corresponding to C₁₇H₂₂N₄O₂S₂ (exact mass: 402.12 g/mol) .

Basic: How can purification protocols minimize impurities in the final product?

Methodological Answer:

- Recrystallization : Use DMF-EtOH (1:1) to remove unreacted precursors; cooling to 4°C improves crystal formation .

- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate sulfonated byproducts .

- Solvent washes : Ethanol washes (3×) effectively remove hydrophilic impurities .

Advanced: What computational strategies predict the compound’s reactivity or binding affinity for target proteins?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID: Z5P ) to model interactions with kinase domains or GPCRs. Focus on the sulfonyl group’s hydrogen-bonding potential .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., pyrazole N-atoms) for functionalization .

- MD simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational stability .

Advanced: How do steric and electronic effects of substituents influence biological activity?

Methodological Answer:

- Steric effects : Bulkier substituents on the pyrazole (e.g., 3,5-dimethyl groups) enhance selectivity for hydrophobic binding pockets, as seen in analogous compounds .

- Electronic effects : Electron-withdrawing sulfonyl groups increase electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- SAR studies : Compare IC₅₀ values against analogs (e.g., 5-methylthiophene vs. phenyl sulfonyl derivatives) to quantify substituent impact .

Advanced: What mechanistic pathways explain side reactions during sulfonylation?

Methodological Answer:

- Competitive sulfonation : Excess sulfonyl chloride may sulfonate the pyrazole ring, detected via LC-MS. Mitigate by slow addition (dropwise, 0°C) .

- Piperidine ring opening : Acidic conditions can hydrolyze the piperidine; maintain pH > 6.5 using ammonium acetate buffers .

- Byproduct analysis : Isolate and characterize side products (e.g., disulfones) via 2D NMR (COSY, HSQC) to refine reaction conditions .

Advanced: How can flow chemistry improve scalability and yield?

Methodological Answer:

- Continuous-flow reactors : Optimize residence time (10–15 minutes) and temperature (50°C) for coupling steps, reducing batch variability .

- In-line monitoring : Use UV-Vis detectors (λ = 254 nm) to automate feedback control and minimize intermediate degradation .

- DoE approaches : Apply factorial design to test variables (e.g., reagent concentration, flow rate) and identify critical parameters .

Advanced: What analytical methods resolve contradictory data in stability studies?

Methodological Answer:

- Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light. Use HPLC-PDA to track degradation products (e.g., sulfonic acid formation) .

- X-ray crystallography : Resolve structural ambiguities (e.g., piperidine chair vs. boat conformation) using single-crystal diffraction .

- Kinetic modeling : Fit degradation data to first-order models to predict shelf-life under storage conditions (e.g., room temperature vs. 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.